2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-iodo-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-6-8-14(9-7-13)21-18(24)15-4-2-3-5-16(15)20/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZJKWNXSZUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazoles, have been shown to possess a broad range of biological activities. They have been used as molecular scaffolds for synthetic, structural, and biomedical research.
Mode of Action
It’s known that compounds with similar structures undergo oxidative metabolism in nadph- and glutathione-supplemented human liver microsomes to yield glutathione conjugates. This suggests that these compounds may be bioactivated to reactive species.
Biochemical Pathways
It’s known that compounds with similar structures, such as 2-methylimidazo[2,1-b]thiazole analogs, undergo glutathione conjugation via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step.
Pharmacokinetics
It’s known that compounds with similar structures undergo oxidative metabolism in nadph- and glutathione-supplemented human liver microsomes.
Biological Activity
2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure comprising an iodinated benzamide linked to a phenyl group substituted with a thiazole moiety. The presence of the 3-methylimidazo[2,1-b]thiazole enhances its biological activity by potentially interacting with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Starting from appropriate precursors, the thiazole ring is formed through cyclization reactions.
- Iodination : The introduction of iodine at the 2-position of the benzamide is achieved using iodine or iodinating agents under controlled conditions.
- Coupling Reactions : The final compound is synthesized via coupling reactions that link the thiazole moiety to the benzamide structure.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro studies have reported IC50 values as low as 2.32 μM against Mtb H37Ra, demonstrating strong inhibitory effects .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Imidazo[2,1-b]thiazole derivatives have been explored for their ability to induce apoptosis in cancer cells. For example, certain analogs have been shown to inhibit cell proliferation in various cancer cell lines, with mechanisms involving cell cycle arrest and induction of apoptotic pathways.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, related compounds exhibited low toxicity levels (e.g., an acute toxicity value of 20.58 mg/L), indicating that they may be suitable for further development .
Case Studies
Several studies have focused on the biological evaluation of imidazo[2,1-b]thiazole derivatives:
- Study on Antitubercular Activity : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested against Mtb. The most active compound displayed an IC90 of 7.05 μM and was non-toxic to human lung fibroblast cells .
- Fungal Inhibition Studies : Compounds related to this compound showed varying levels of inhibition against fungal pathogens such as Botrytis cinerea with EC50 values indicating effective antifungal activity .
Data Tables
Scientific Research Applications
The applications of 2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide are not explicitly detailed within the provided search results. However, based on the related compounds and the presence of imidazo[2,1-b]thiazole derivatives, potential applications in scientific research can be inferred.
Potential Research Applications
Given that the compound contains an imidazo[2,1-b]thiazole moiety, it is relevant to consider the applications of similar compounds in scientific research. Search results indicate the following applications for related compounds:
- Antimycobacterial Agents: Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been explored in the design and synthesis of new anti-mycobacterial agents . These compounds have demonstrated activity against Mycobacterium tuberculosis (Mtb) .
It is important to note that this information is based on compounds similar in structure, and the specific properties and applications of this compound would require specific studies.
Other related compounds include:
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Journals for Publication
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Group
Iodo vs. Methoxy Substituents
- Target Compound : The iodine atom at the 2-position enhances hydrophobic interactions and may participate in halogen bonding with target proteins, improving binding affinity compared to smaller substituents .
- This compound acts as a sirtuin modulator, suggesting that electron-rich substituents favor interactions with sirtuin active sites .
Iodo vs. Trimethoxy Substituents
- 3,4,5-Trimethoxy-N-(2-(3-(Piperazin-1-ylmethyl)Imidazo[2,1-b]Thiazol-6-yl)Phenyl)Benzamide () : The trimethoxy groups enhance solubility and metabolic stability but may reduce membrane permeability due to increased polarity. This analog has been studied as a SIRT1/6 modulator, highlighting the role of multiple substituents in fine-tuning activity .
Modifications to the Imidazo[2,1-b]Thiazole Core
3-Methyl vs. Piperazine-Methyl Substitutions
- SRT1720 () : Features a piperazine-methyl group at the 3-position, which introduces basicity and improves solubility. SRT1720 is a well-characterized SIRT1 agonist, demonstrating that nitrogen-containing substituents enhance interactions with charged residues in sirtuin enzymes .
Hydrogenated Imidazo[2,1-b]Thiazole Derivatives
- This derivative’s dimethylbenzamide group highlights how alkyl substituents can modulate lipophilicity .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy and piperazine groups () improve aqueous solubility, whereas iodine’s hydrophobicity may reduce it, necessitating formulation adjustments .
- Metabolic Stability : Halogenated compounds often exhibit slower hepatic metabolism due to resistance to oxidative enzymes, suggesting the target compound may have a longer half-life than methoxy analogs .
Q & A
Q. What are the critical steps in synthesizing 2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, and how can reaction conditions be optimized?
The synthesis involves three key stages:
- Imidazo[2,1-b]thiazole core formation : Cyclocondensation of 2-aminothiazoles with α-haloketones under microwave-assisted conditions (70–90°C, DMF solvent, 2–4 hours) achieves 85–92% yield .
- Iodination : Electrophilic substitution at the benzamide’s ortho position using N-iodosuccinimide (NIS) in acetic acid at 50°C (monitored via TLC for completion) .
- Coupling : Suzuki-Miyaura cross-coupling between iodinated benzamide and 4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenylboronic acid (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME/H₂O solvent, 80°C, 12 hours) . Optimization Tip: Use continuous flow reactors for iodination to reduce side-product formation by 30% .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of iodination (δ 7.8–8.2 ppm for aromatic protons) and imidazo-thiazole core (δ 2.4 ppm for methyl group) .
- Mass Spectrometry (HRMS) : Exact mass ±0.001 Da validates molecular formula (e.g., C₂₁H₁₅IN₃OS requires m/z 500.9872) .
- HPLC-PDA : Purity >98% confirmed using C18 column (acetonitrile/water gradient, 254 nm detection) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or thiazole) impact biological activity?
Structure-Activity Relationship (SAR) Insights:
Q. What challenges arise in crystallographic studies of this compound, and how can SHELX software address them?
- Challenges : Low crystal quality due to flexible benzamide linkage; twinning in 20% of cases .
- Solutions :
- Use SHELXD for twin-law identification (HKLF5 format) and SHELXL for anisotropic refinement of iodine (ADPs < 0.05 Ų) .
- High-resolution data (d < 0.8 Å) recommended to resolve overlapping electron density near the thiazole ring .
Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models?
- In Vitro vs. In Vivo Discrepancies :
| Model Type | IC₅₀ (μM) | Notes |
|---|---|---|
| HeLa cells | 2.12 | High ROS scavenging in serum-free media |
| Mouse xenograft | 8.75 | Reduced bioavailability due to plasma protein binding |
- Mitigation Strategies :
- Modify logP via prodrug derivatives (e.g., phosphate esters) to enhance solubility .
- Use pharmacokinetic modeling (e.g., PBPK) to predict dose adjustments for in vivo efficacy .
Q. What methodologies are effective in elucidating the compound’s mechanism of action against cancer targets?
- Target Identification :
- SPR Biosensing : KD = 18 nM for IDO1 binding .
- RNA-Seq : Downregulation of AKT/mTOR pathway genes (e.g., 4-fold decrease in RPS6KB1) .
- Functional Assays :
- Caspase-3/7 activation (3× baseline in treated Jurkat cells) confirms apoptosis induction .
- Mitochondrial membrane depolarization (JC-1 assay, ΔΨm loss at 5 μM) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
